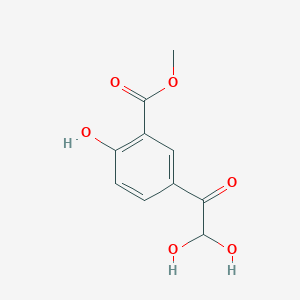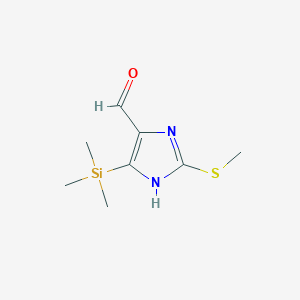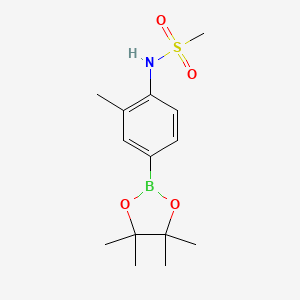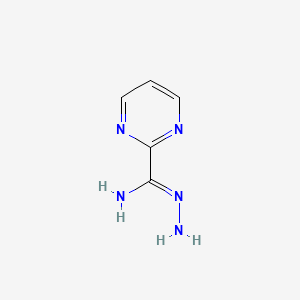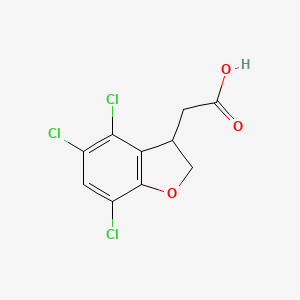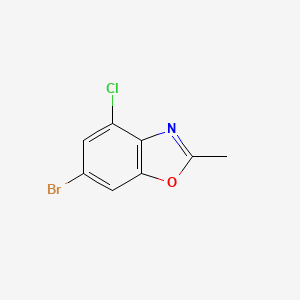
Nickel tin oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel tin oxide is a compound that combines the properties of both nickel and tin oxides. It is a metal oxide semiconductor with a wide range of applications due to its unique electrical, optical, and catalytic properties. This compound is particularly noted for its stability and versatility in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel tin oxide can be synthesized using several methods, including the sol-gel process, hydrothermal synthesis, and co-precipitation. The sol-gel process involves the use of tin tetrachloride and ethylene glycol as precursors, which react to form a polymer network that eventually converts to tin oxide at high temperatures . Nickel can be introduced into the tin oxide matrix through doping, which involves adding nickel salts to the precursor solution and allowing them to integrate into the crystal structure during the synthesis process .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale sol-gel or hydrothermal methods. These processes are optimized for high yield and purity, with precise control over reaction conditions such as temperature, pH, and precursor concentrations. The resulting material is then subjected to various post-synthesis treatments, such as calcination, to enhance its properties.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel tin oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, nickel within the compound can react with oxygen to form nickel oxide, while tin can react with acids to form tin salts .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sulfuric acid, nitric acid, and sodium hydroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound include nickel oxide, tin salts, and various intermediate compounds. These products can be further processed or used in various applications, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Nickel tin oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology and medicine, this compound nanoparticles are explored for their potential use in drug delivery systems and as antimicrobial agents . In industry, this compound is used in the production of sensors, batteries, and solar cells due to its excellent electrical and optical properties .
Mécanisme D'action
The mechanism of action of nickel tin oxide involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby speeding up the reaction . In antimicrobial applications, this compound nanoparticles generate reactive oxygen species that can damage bacterial cell walls and inhibit their growth .
Comparaison Avec Des Composés Similaires
Nickel tin oxide can be compared to other metal oxides such as zinc oxide, titanium dioxide, and copper oxide. While all these compounds share some common properties, such as semiconductor behavior and catalytic activity, this compound is unique in its combination of nickel and tin properties, which provides enhanced stability and versatility . Similar compounds include:
- Zinc oxide
- Titanium dioxide
- Copper oxide
These compounds are also widely used in various applications, but this compound offers distinct advantages in terms of stability and multifunctionality .
Propriétés
Formule moléculaire |
H2NiOSn |
|---|---|
Poids moléculaire |
195.42 g/mol |
InChI |
InChI=1S/Ni.H2O.Sn/h;1H2; |
Clé InChI |
ACWCUFSMZWUHBC-UHFFFAOYSA-N |
SMILES canonique |
O.[Ni].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


